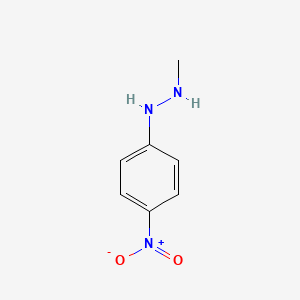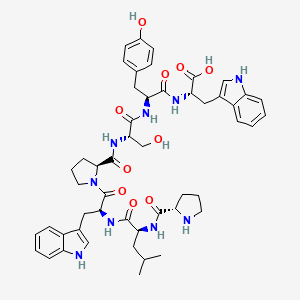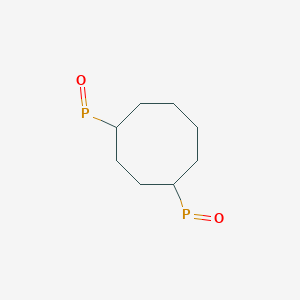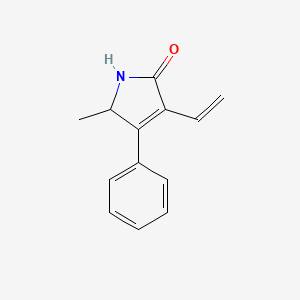![molecular formula C17H28N2OS B12610431 N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea CAS No. 648415-06-9](/img/structure/B12610431.png)
N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea is a synthetic organic compound known for its antioxidant properties. It is characterized by the presence of a thiourea group attached to a phenolic structure, which is further substituted with tert-butyl groups. These structural features contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiourea group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the thiourea group can be substituted with alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkylating agents like methyl iodide or aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or arylated thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress.
Industry: Utilized as a stabilizer in the production of plastics and other materials to enhance their durability.
Wirkmechanismus
The antioxidant properties of N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea are attributed to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The thiourea group also plays a role in scavenging reactive oxygen species. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxyanisole
Uniqueness
N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea stands out due to its combined antioxidant properties from both the phenolic and thiourea groups. This dual functionality enhances its effectiveness in various applications compared to similar compounds that may only possess one type of antioxidant activity.
Eigenschaften
CAS-Nummer |
648415-06-9 |
|---|---|
Molekularformel |
C17H28N2OS |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
2-(3,5-ditert-butyl-4-hydroxyphenyl)ethylthiourea |
InChI |
InChI=1S/C17H28N2OS/c1-16(2,3)12-9-11(7-8-19-15(18)21)10-13(14(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3,(H3,18,19,21) |
InChI-Schlüssel |
XXNMEDVJVDFYJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)
![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
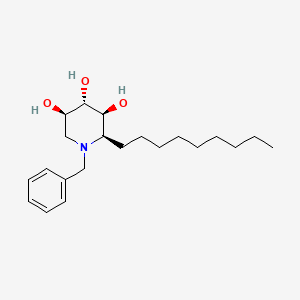
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
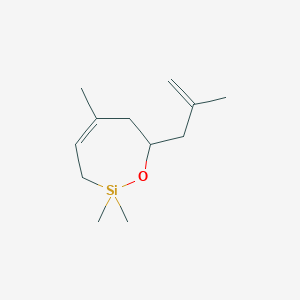
![N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B12610397.png)
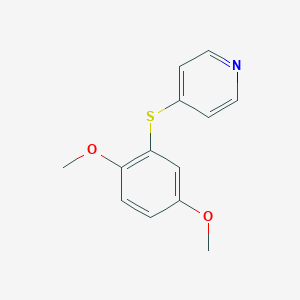
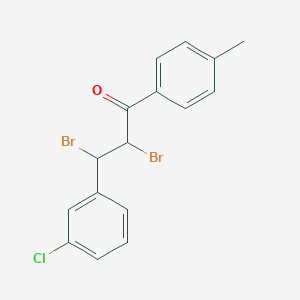
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
